molecular formula C10H6Br2 B1633997 1,2-Dibromonaphthalene CAS No. 31153-27-2

1,2-Dibromonaphthalene

Cat. No.: B1633997
CAS No.: 31153-27-2
M. Wt: 285.96 g/mol
InChI Key: QGZAUMUFTXCDBD-UHFFFAOYSA-N
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Description

1,2-Dibromonaphthalene (CAS: 5438-13-1) is a brominated aromatic compound featuring two bromine atoms at the 1- and 2-positions of the naphthalene ring. It serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated polymers and carbon-based nanomaterials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZAUMUFTXCDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953243
Record name 1,2-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31153-27-2, 5438-13-1
Record name Naphthalene, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031153272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Isomers of Dibromonaphthalene

Bromination of naphthalene produces multiple isomers depending on reaction conditions. Key isomers include:

Compound CAS Number Synthesis Method Yield Key Applications References
1,2-Dibromonaphthalene 5438-13-1 Bromination over KSF clay 40–50% Polymer precursors, BN-doped materials
1,4-Dibromonaphthalene 573-98-8 Bromination over Synclyst 13 91% Intermediate for tribromonaphthalenes
1,5-Dibromonaphthalene 13720-06-4 Bromination over KSF clay 40% Limited; often a byproduct
2,7-Dibromonaphthalene 58556-75-5 Unspecified bromination >98% Organic electronics (OLEDs, OFETs)

Key Differences :

  • Reactivity : The 1,2-isomer undergoes regioselective coupling reactions in polymer synthesis, while the 1,4-isomer is more reactive in polybromination to form 1,4,6-tribromonaphthalene .
  • Electronic Properties : 2,7-Dibromonaphthalene exhibits superior charge carrier mobility in organic electronics due to extended conjugation along the naphthalene backbone, unlike the sterically hindered 1,2-isomer .

Comparison with Other Brominated Aromatics

1,2-Dibromobenzene (CAS: 583-53-9) :

  • Smaller aromatic system with bromines in adjacent positions.
  • Less steric hindrance compared to this compound, making it more reactive in Ullmann-type coupling reactions .

1,8-Dibromonaphthalene :

Physicochemical Properties

Property This compound 1,4-Dibromonaphthalene 2,7-Dibromonaphthalene
Melting Point (°C) Not reported Not reported 141
Purity ≥99% ≥99% >98%
Molecular Weight (g/mol) 285.97 285.97 285.97
Solubility Low in polar solvents Low in polar solvents Soluble in chlorinated solvents

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